molecular formula C9H12N3Na3O11P2 B15285390 Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate

Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate

Cat. No.: B15285390
M. Wt: 469.12 g/mol
InChI Key: JENUKVZGXGULDX-UHFFFAOYSA-K
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Description

Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate is a highly modified nucleotide analog characterized by:

  • A pyrimidine core with 4-amino and 2-oxo substituents, resembling cytosine derivatives.
  • A 3,4-dihydroxy-2-oxolanyl (tetrahydrofuran) sugar moiety, common in nucleoside structures.
  • A methoxy-oxidophosphoryl linker and phosphate group, forming a trisodium salt to enhance solubility .

Its sodium salt formulation improves bioavailability in aqueous environments, critical for pharmacokinetics .

Properties

IUPAC Name

trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O11P2.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENUKVZGXGULDX-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3Na3O11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisodium cytidine 5’-diphosphate can be synthesized through the phosphorylation of cytidine monophosphate (CMP) using adenosine triphosphate (ATP) as a phosphoryl donor. The reaction is catalyzed by uridine monophosphate kinase (UMPK) . The reaction conditions typically involve an aqueous medium at a controlled pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of trisodium cytidine 5’-diphosphate involves large-scale enzymatic synthesis using recombinant UMPK. The process is optimized for high yield and purity, with subsequent purification steps including ion-exchange chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Trisodium cytidine 5’-diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural Analog 1: [(2R,3S,4R,5R)-5-(4-Amino-5-methoxy-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl Dihydrogen Phosphate (CAS 76528-22-8)

Key Differences :

  • Pyrimidine Substitution : A 5-methoxy group replaces the hydrogen at position 5 of the pyrimidine ring.
  • Phosphate Group : Exists as a dihydrogen phosphate (acidic form) rather than a trisodium salt.
  • Molecular Weight : 353.06 g/mol .

Implications :

  • The 5-methoxy group may enhance lipophilicity , improving membrane permeability but reducing water solubility compared to the trisodium derivative.
  • The absence of sodium ions limits its use in formulations requiring rapid systemic absorption .

Structural Analog 2: [[(2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] Phosphono Hydrogen Phosphate (CAS 50851-39-3)

Key Differences :

  • Oxolane Modifications : The oxolane ring has 4,4-difluoro substituents and a single hydroxyl group.
  • Phosphoryl Linkage: Includes a phosphono hydrogen phosphate group instead of a trisodium phosphate.

Implications :

  • The difluoro substituents likely confer resistance to enzymatic degradation (e.g., by phosphatases), prolonging half-life in vivo.
  • The reduced hydroxyl groups may alter binding affinity to viral or cellular targets .

Hypothetical Comparison Table

Property Target Compound Analog 1 (CAS 76528-22-8) Analog 2 (CAS 50851-39-3)
Pyrimidine Substituents 4-amino, 2-oxo 4-amino, 5-methoxy, 2-oxo 4-amino, 2-oxo
Oxolane Modifications 3,4-dihydroxy 3,4-dihydroxy 4,4-difluoro, 3-hydroxy
Phosphate Form Trisodium salt Dihydrogen phosphate Phosphono hydrogen phosphate
Molecular Weight (g/mol) ~500 (estimated) 353.06 ~550 (estimated)
Solubility High (aqueous) Moderate Low to moderate
Enzymatic Stability Moderate Low (methoxy may reduce resistance) High (fluorine enhances stability)

Research Findings and Mechanistic Insights

  • Analog 1’s 5-methoxy group may sterically hinder pairing, reducing efficacy in polymerase inhibition .
  • Metabolic Stability : The trisodium salt’s solubility favors renal excretion, whereas Analog 2’s difluoro groups may slow metabolism, increasing bioavailability .
  • Synthetic Challenges : Analog 1’s tert-butyldimethylsilyl and methoxy protections (as seen in ) complicate synthesis compared to the target compound’s simpler hydroxylation pattern .

Biological Activity

Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate is a complex chemical compound with potential biological activities that warrant detailed investigation. This article focuses on its biological activity, including mechanisms of action, effects on cellular structures, and potential therapeutic applications.

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₃H₁₅N₄O₇PNa₃
  • Molecular Weight : Approximately 381.5 g/mol

Trisodium phosphate (TSP), a component of the compound, has been shown to influence various biological processes through its alkaline properties. Studies indicate that TSP can disrupt cell membranes in bacteria, leading to cell death. The mechanism involves:

  • Alkaline pH Effects : TSP treatment at high pH levels causes significant loss of membrane integrity in bacterial cells, particularly in Gram-negative bacteria like Salmonella Enteritidis .
  • Cell Viability Reduction : Exposure to TSP correlates with decreased cell viability in a concentration-dependent manner. For instance, treatment with 2.5% TSP resulted in a 5-6 log reduction in colony-forming units (CFUs) within 20 minutes .
  • Membrane Permeabilization : The compound facilitates the uptake of membrane-impermeant dyes, indicating compromised membrane integrity .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Antimicrobial Activity Effective against various bacterial strains due to membrane disruption.
Cell Membrane Disruption Alters membrane permeability leading to cell lysis and death.
pH Regulation Maintains pH homeostasis but can induce alkalosis at high concentrations.
Toxicity Risks Potential for gastrointestinal and systemic toxicity upon excessive exposure .

Case Studies

Several studies have explored the effects of TSP on microbial cells:

  • Study on Salmonella Enteritidis :
    • TSP treatment led to significant morphological changes in bacterial cells.
    • High pH conditions (above pH 10) resulted in rapid cell death and structural damage .
  • Human Health Assessment :
    • Chronic exposure to trisodium phosphate can lead to alkalosis, with symptoms including muscle spasms and confusion .
    • Acute poisoning cases have shown severe gastrointestinal distress and potential burns to mucous membranes upon ingestion .

Research Findings

Recent research highlights the dual nature of trisodium phosphate's biological activity:

  • While it serves as an effective antimicrobial agent, its safety profile must be carefully considered.
  • Regulatory assessments indicate low concern for chronic toxicity but emphasize the need for caution regarding high-dose exposure .

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